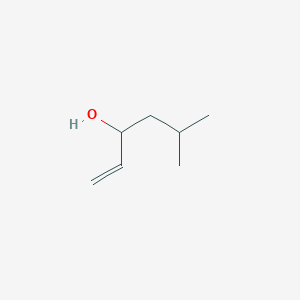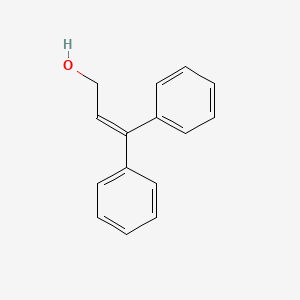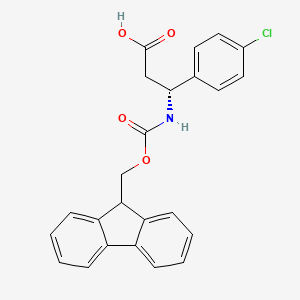
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
説明
This compound is a chemical substance with the molecular formula C24H20ClNO4 . It’s used in various chemical reactions due to its unique structure .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene group attached to a methoxy carbonyl group, which is further attached to an amino acetic acid group. This structure is then connected to a chlorophenyl group .科学的研究の応用
Crystal Structures of Salts
- Study on Crystal Structures : A study by Ichikawa et al. (2017) investigated the crystal structures of salts prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-arylethylamines. The research provided insights into the solid-state associations and conformations of these salts using concepts of supramolecular- and planar chirality. This study contributes to understanding the structural aspects of compounds related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (Ichikawa, Ono, & Mikata, 2017).
Synthesis of Protected β-Amino Acids
- Application in β-Amino Acid Synthesis : Ellmerer-Müller et al. (1998) reported on the successful application of the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids. This demonstrates the utility of Fmoc in the synthesis of amino acids, which are crucial in peptide and protein research (Ellmerer-Müller et al., 1998).
Bioimaging Applications
- Fluorenyl Probe in Bioimaging : Morales et al. (2010) explored the linear and nonlinear photophysics and bioimaging applications of a water-soluble fluorene derivative. This study highlights the potential use of Fmoc-related compounds in bioimaging, particularly for integrin imaging in cells (Morales et al., 2010).
Synthesis of Novel Amino Acids
- Preparation of Novel Amino Acids : A study by Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids. This research is crucial for large-scale preparation of Fmoc-amino acids for solid-phase syntheses of β-peptides, highlighting the role of Fmoc in peptide synthesis (Šebesta & Seebach, 2003).
Development of Fluorescence Probes
- Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species. This study underscores the importance of Fmoc-related compounds in developing tools for biological and chemical applications, especially in detecting specific reactive species (Setsukinai et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3R)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPMJZDURHZTB-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)
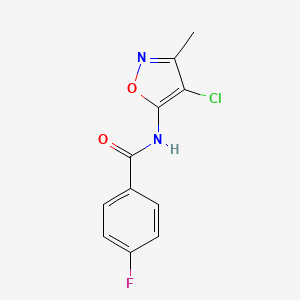
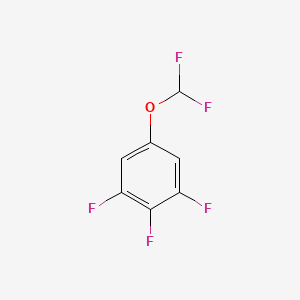
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)



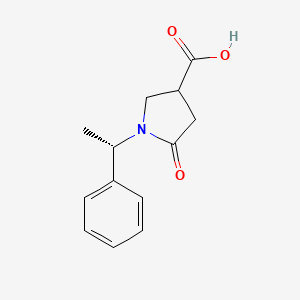
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)

